Bosentan-d4 - 1065472-77-6

Bosentan-d4

Catalog Number: EVT-362233
CAS Number: 1065472-77-6
Molecular Formula: C27H29N5O6S
Molecular Weight: 555.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bosentan is a dual endothelin receptor antagonist that has been extensively studied for its effects on various cardiovascular and systemic conditions. Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth-muscle mitogen, which plays a significant role in the pathophysiology of diseases such as pulmonary arterial hypertension (PAH), systemic sclerosis, and essential hypertension. Bosentan, by blocking the action of ET-1, has shown promise in treating these conditions and improving patient outcomes236.

Applications in Various Fields

Pulmonary Arterial Hypertension

Bosentan has been shown to improve exercise capacity, cardiopulmonary hemodynamics, and WHO functional class in patients with PAH. It has been effective in both primary PAH and PAH associated with connective tissue diseases. The benefits of bosentan include a significant increase in the six-minute walking distance, improvement in the Borg dyspnea index, and a delay in clinical worsening23. The combination of bosentan with other treatments like epoprostenol has been explored, although the results suggest that further research is needed to fully understand the benefits and risks of such combination therapies4.

Systemic Sclerosis

In patients with systemic sclerosis, bosentan has been used to treat ischaemic digital ulcers, a common and debilitating manifestation of the disease. Bosentan treatment led to a reduction in the number of new digital ulcers, although it did not significantly affect the healing rate of existing ulcers6.

Essential Hypertension

Bosentan has been evaluated for its effects on blood pressure in patients with essential hypertension. It has been found to significantly lower blood pressure without causing significant changes in heart rate or activating neurohormonal systems, suggesting a potential role for endothelin in the maintenance of elevated blood pressure in these patients1.

Hypoxic Pulmonary Hypertension

In animal models, bosentan has been shown to prevent and reverse hypoxic pulmonary hypertension and vascular remodeling. It effectively blocked the pulmonary vasoconstrictor response to acute hypoxia and attenuated the development of pulmonary hypertension and associated right heart hypertrophy5.

Renal Protection

Bosentan has been investigated for its potential to protect against contrast media-induced nephrotoxicity. Studies in both isolated perfused rat kidneys and in vivo rat models have demonstrated that bosentan can markedly inhibit the reduction in renal function caused by contrast media10.

Pediatric Use

The pharmacokinetics, safety, and efficacy of bosentan have also been studied in pediatric patients with pulmonary arterial hypertension. While the data is less extensive than in adults, bosentan is being considered for use in this population as well9.

Antiproliferative Effects

Bosentan has been shown to inhibit the expression of transient receptor potential channels in pulmonary vascular myocytes, which are involved in calcium entry and cell proliferation. This suggests a mechanism for its antiproliferative effects, which may be particularly relevant in the treatment of idiopathic pulmonary arterial hypertension7.

Macitentan

Compound Description: Macitentan is a dual endothelin receptor antagonist (ERA) that acts on both endothelin A (ETA) and endothelin B (ETB) receptors. Similar to Bosentan-d4, it is primarily indicated for the treatment of pulmonary arterial hypertension (PAH). Macitentan exhibits a longer half-life than Bosentan-d4, allowing for once-daily dosing. It has demonstrated efficacy in improving exercise capacity, delaying clinical worsening, and enhancing hemodynamics in individuals with PAH [, , ].

Ambrisentan

Compound Description: Ambrisentan is a selective endothelin receptor antagonist that predominantly targets the endothelin A receptor (ETA). It is used in the treatment of pulmonary arterial hypertension (PAH). Compared to Bosentan-d4, Ambrisentan exhibits greater selectivity for the ETA receptor. This selectivity profile may offer advantages in minimizing certain side effects associated with ETB receptor blockade [].

Sildenafil

Compound Description: Sildenafil is a phosphodiesterase type 5 (PDE5) inhibitor commonly used for treating erectile dysfunction and pulmonary arterial hypertension (PAH). Unlike Bosentan-d4, which directly antagonizes endothelin receptors, Sildenafil enhances the effects of nitric oxide, a vasodilator, by inhibiting its degradation by PDE5. Sildenafil is often used in combination with ERAs like Bosentan-d4 in the management of PAH to achieve synergistic effects on pulmonary vasodilation [, ].

Tadalafil

Compound Description: Tadalafil, similar to Sildenafil, is a phosphodiesterase type 5 (PDE5) inhibitor commonly prescribed for erectile dysfunction and pulmonary arterial hypertension (PAH). Like Sildenafil, Tadalafil potentiates the effects of nitric oxide by inhibiting PDE5, leading to vasodilation. Tadalafil is also considered for combination therapy with endothelin receptor antagonists like Bosentan-d4 in the treatment of PAH [].

Iloprost

Compound Description: Iloprost is a synthetic analog of prostacyclin, a naturally occurring vasodilator and inhibitor of platelet aggregation. It is used in the treatment of pulmonary arterial hypertension (PAH) and systemic sclerosis. Iloprost exerts its therapeutic effects through prostacyclin receptors, distinct from the endothelin receptors targeted by Bosentan-d4. Both Iloprost and Bosentan-d4 have been explored in combination therapy for PAH and systemic sclerosis to leverage their different mechanisms of action [, ].

Source and Classification

Bosentan-d4 is synthesized from bosentan, which has been extensively studied for its therapeutic effects. The compound's classification falls under the broader category of endothelin receptor antagonists, specifically targeting both endothelin A and B receptors. This classification is crucial for understanding its pharmacological applications and mechanisms of action.

Synthesis Analysis

The synthesis of Bosentan-d4 involves several key steps, focusing on the incorporation of deuterium atoms into the bosentan molecule. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide as a precursor.
  2. Deuteration: Deuterium incorporation can be achieved through various methods such as using deuterated solvents or reagents during the reaction process.
  3. Coupling Reaction: The precursor is coupled with ethylene glycol in the presence of a weak base, typically an alkali metal hydroxide.
  4. Isolation and Purification: Following the reaction, bosentan-d4 is isolated through extraction methods using solvents like dichloromethane or ethyl acetate, followed by recrystallization to achieve high purity.

The synthesis parameters such as temperature (ranging from 100 °C to 110 °C) and pH adjustments during the isolation phase are critical for optimizing yield and purity .

Molecular Structure Analysis

Bosentan-d4 retains the core structure of bosentan but includes deuterium atoms at specific positions. The molecular formula for Bosentan-d4 is C18H18ClN3O3S, with the deuterium atoms replacing hydrogen atoms in the structure.

Structural Features:

  • Endothelin Receptor Binding Sites: The design allows for effective binding to both endothelin A and B receptors.
  • Functional Groups: The presence of sulfonamide and ether functionalities contributes to its pharmacological activity.

The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR), which provides insights into the arrangement of deuterium atoms within the molecule.

Chemical Reactions Analysis

Bosentan-d4 participates in various chemical reactions similar to those of its parent compound. Key reactions include:

  1. Metabolism: Bosentan-d4 undergoes phase I metabolism primarily via cytochrome P450 enzymes (CYP3A4 and CYP2C9), leading to several metabolites including hydroxy and glucuronide forms .
  2. Transport Mechanisms: It is also subject to transport by multidrug resistance proteins (MRP2), affecting its bioavailability and excretion patterns.

Understanding these reactions helps elucidate how Bosentan-d4 behaves in biological systems compared to non-deuterated bosentan.

Mechanism of Action

The mechanism of action for Bosentan-d4 mirrors that of bosentan, where it acts as a competitive antagonist at endothelin receptors:

  1. Receptor Binding: By binding to endothelin A and B receptors, Bosentan-d4 inhibits the vasoconstrictive effects mediated by endothelin-1.
  2. Vasodilation: This antagonism leads to vasodilation and reduced blood pressure, making it effective in treating conditions like pulmonary arterial hypertension.

Research indicates that Bosentan-d4's pharmacokinetic properties allow it to serve as an internal standard in studies assessing bosentan's metabolism and distribution .

Physical and Chemical Properties Analysis

Bosentan-d4 exhibits physical properties similar to those of bosentan:

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

The chemical properties include its reactivity with nucleophiles due to the presence of electrophilic centers within its structure.

Applications

Bosentan-d4 is primarily utilized in scientific research, particularly in pharmacokinetic studies where it serves as an internal standard for quantifying bosentan levels in biological samples. Its applications include:

  1. Metabolic Studies: Investigating metabolic pathways involving bosentan and its metabolites.
  2. Pharmacokinetics: Analyzing absorption, distribution, metabolism, and excretion profiles.
  3. Clinical Research: Supporting clinical trials aimed at understanding the efficacy and safety profiles of bosentan treatments.

Properties

CAS Number

1065472-77-6

Product Name

Bosentan-d4

IUPAC Name

4-tert-butyl-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide

Molecular Formula

C27H29N5O6S

Molecular Weight

555.6 g/mol

InChI

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)/i16D2,17D2

InChI Key

GJPICJJJRGTNOD-RZOBCMOLSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC

Synonyms

4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy-d4)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]benzenesulfonamide; p-tert-Butyl-N-[6-(2-hydroxyethoxy-d4)-5-_x000B_(o-methoxyphenoxy)-2-(2-pyrimidinyl)-4-pyrimidinyl]benzenesulfonamide; Actelion-d4; Ro 47-0203-d

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=NC=CC=N4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.